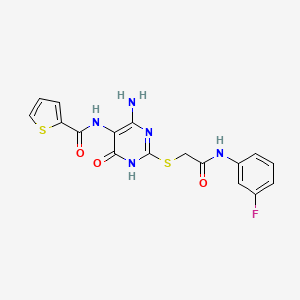

N-((2,5-dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

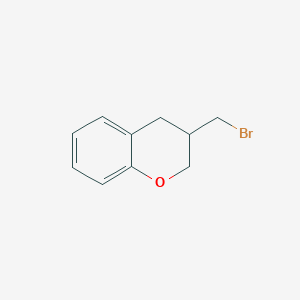

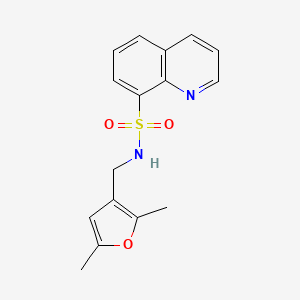

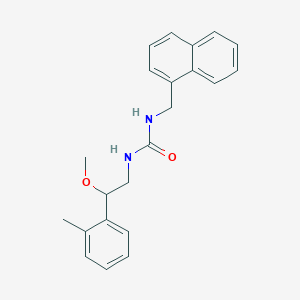

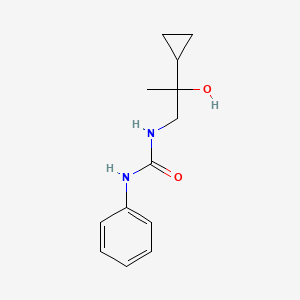

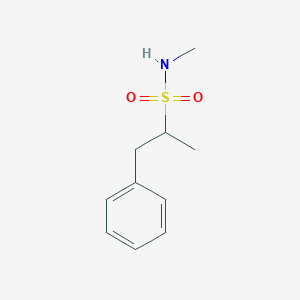

N-((2,5-dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has a sulfonamide group attached to it.

Aplicaciones Científicas De Investigación

Biomedical Applications and Anticancer Potential

N-((2,5-Dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide, as part of the broader family of quinoline sulfonamide derivatives, has significant potential in various biomedical fields due to its structural attributes. The quinoxaline and quinoline frameworks, closely related to quinoline sulfonamides, are recognized for their wide-ranging pharmacological activities. These compounds have been explored for their diuretic, antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer properties (Ali Irfan et al., 2021). The integration of the sulfonamide group enhances the therapeutic potential of quinoxalines, suggesting that modifications on derivatives like N-((2,5-Dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide may yield advanced therapeutic agents against a spectrum of diseases.

Antimalarial Applications

Quinoline derivatives, including those with sulfonamide groups, have historically played a pivotal role in antimalarial pharmacology. These compounds interfere with nucleic acid replication and glucose metabolism, contributing to their antimalarial efficacy. The synergistic effects observed from combinations of quinoline-based compounds with other antimalarials underline the potential of N-((2,5-Dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide in enhancing antimalarial strategies (L. Hunsicker, 1969).

Corrosion Inhibition

Quinoline derivatives have also found applications beyond pharmacology, notably in corrosion inhibition. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, offering protection against corrosion. This property is particularly relevant in industrial applications where the durability of metal components is critical (C. Verma et al., 2020).

Chemosensor Development

Quinoxaline-based chemosensors for inorganic anions demonstrate the versatility of quinoxaline and quinoline sulfonamide derivatives in scientific research. These compounds can serve as sensitive and selective sensors for various anions, showcasing their potential in environmental monitoring and biomedical diagnostics (S. Dey et al., 2018).

Mecanismo De Acción

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function and subsequent biochemical effects .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can impact cellular function .

Result of Action

The effects of quinoline derivatives can range from changes in cellular function to potential therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-((2,5-dimethylfuran-3-yl)methyl)quinoline-8-sulfonamide . These factors can include the physiological environment within the body, as well as external factors such as temperature and pH.

Propiedades

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-9-14(12(2)21-11)10-18-22(19,20)15-7-3-5-13-6-4-8-17-16(13)15/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORYGJFYTQIMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2848353.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)

![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2848370.png)